Mivacurium chloride
CAS No.: 106861-44-3
Cat. No.: VC20826812
Molecular Formula: C58H80ClN2O14+
Molecular Weight: 1064.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106861-44-3 |
---|---|
Molecular Formula | C58H80ClN2O14+ |
Molecular Weight | 1064.7 g/mol |
IUPAC Name | bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;chloride |
Standard InChI | InChI=1S/C58H80N2O14.ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;/h13-14,31-38,45-46H,15-30H2,1-12H3;1H/q+2;/p-1/b14-13+;/t45-,46-,59?,60?;/m1./s1 |
Standard InChI Key | KFWHZSUNFAPZPW-FBIVYNMFSA-M |
Isomeric SMILES | C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-] |
SMILES | C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Canonical SMILES | C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-] |
Introduction
Chemical Structure and Physical Properties
Mivacurium chloride (trade name: Mivacron) is a benzylisoquinolinium choline-like diester neuromuscular blocking agent with the chemical formula C₅₈H₈₀Cl₂N₂O₁₄ and a molecular weight of 1100.17 . The compound exists as an amorphous solid that appears white to off-white in color and demonstrates hygroscopic properties, requiring storage under specific conditions (-20°C under inert atmosphere) . Its chemical structure consists of two quaternary ammonium centers connected by a diester linkage, which is crucial for its pharmacological activity and metabolism pathway.
Structural Characteristics
The full chemical name of mivacurium chloride is (1R,1'R)-2,2'-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]]isoquinolinium dichloride . This complex structure confers specific physical and chemical properties that influence its pharmacological behavior.
Physical and Chemical Properties
Mivacurium chloride exhibits specific physicochemical characteristics that influence its handling, stability, and clinical utility, as outlined in Table 1.
Property | Value |
---|---|
CAS Registry Number | 106861-44-3 |
Molecular Formula | C₅₈H₈₀Cl₂N₂O₁₄ |
Molecular Weight | 1100.17 |
Percent Composition | C 63.32%, H 7.33%, Cl 6.45%, N 2.55%, O 20.36% |
Physical State | Amorphous solid |
Color | White to off-white |
Optical Rotation | [α]₂₀D -62.7° (c = 1.9 in water) |
Solubility | Soluble in water and DMSO |
Storage Requirements | Hygroscopic, -20°C, under inert atmosphere |
Pharmacology and Mechanism of Action
Mechanism of Action
Mivacurium chloride functions as a non-depolarizing neuromuscular blocking agent that competitively antagonizes acetylcholine at the nicotinic acetylcholine receptors at the neuromuscular junction . This competitive antagonism prevents acetylcholine from binding to its receptors, thereby inhibiting neuromuscular transmission and causing skeletal muscle relaxation. The compound's structure, featuring two quaternary ammonium groups, allows it to interact effectively with the acetylcholine receptor.
Metabolism and Elimination
One of the distinguishing characteristics of mivacurium chloride is its unique metabolic pathway. The drug is primarily metabolized by plasma cholinesterase (pseudocholinesterase), with an in vitro rate that is approximately 70% that of succinylcholine . This enzymatic hydrolysis accounts for its relatively short duration of action compared to other non-depolarizing neuromuscular blocking agents such as atracurium and vecuronium. The rapid metabolism explains why mivacurium's effects are significantly prolonged in patients with reduced plasma cholinesterase activity or atypical forms of the enzyme .
Clinical Pharmacology
Dosage and Administration
The effective dose for 95% neuromuscular blockade (ED₉₅) in adults under narcotic-based anesthesia is 0.07-0.08 mg/kg, while children 2-12 years of age require a slightly higher dose (0.09-0.11 mg/kg) . The recommended intubating dose for adults is typically twice the ED₉₅ (0.15 mg/kg), which produces adequate conditions for tracheal intubation within 2-3 minutes . For continuous administration, mivacurium can be delivered as an infusion at a mean rate of 6 μg/kg/min (range 2-15 μg/kg/min) in adults .
Onset and Duration of Action
The clinical profile of mivacurium chloride is characterized by a relatively rapid onset and short-to-intermediate duration of action. When administered at the recommended intubating dose to adult patients receiving nitrous oxide-narcotic anesthesia, mivacurium typically produces clinically effective neuromuscular blockade within 2-3 minutes . The duration to 25% recovery is approximately 15-20 minutes, with spontaneous recovery to 95% complete within about 25-30 minutes . The recovery index (time from 25% to 75% recovery) is approximately 7-10 minutes .
Comparative Pharmacology
Table 2 summarizes the pharmacokinetic and pharmacodynamic parameters of mivacurium chloride across different patient populations:
Patient Population | ED₉₅ | Recommended Intubating Dose | Onset Time | Clinical Duration | Recovery Time (5-95%) |
---|---|---|---|---|---|
Adults (nitrous oxide-narcotic) | 0.07-0.08 mg/kg | 0.15 mg/kg | 2-3 minutes | 15-20 minutes | ~14 minutes |
Children (2-12 years) | 0.09-0.11 mg/kg | 0.2 mg/kg | Faster than adults | ~10 minutes | Shorter than adults |
Elderly | Similar to adults | Similar to adults | Similar to adults | Similar to adults | Similar to adults |
Prerenal transplant patients | - | - | - | 50% longer than normal | - |
Prehepatic transplant patients | - | - | - | 3x longer than normal | - |
Continuous infusion (adults) | - | 6 μg/kg/min (range 2-15) | - | - | ~14 minutes |
Clinical Applications
Indications
Mivacurium chloride is indicated for facilitating endotracheal intubation and providing skeletal muscle relaxation during surgery or mechanical ventilation . Its intermediate duration of action makes it particularly suitable for short surgical procedures. Additionally, the lack of significant cumulative effect renders mivacurium suitable for maintenance of neuromuscular blockade during extended surgical procedures of unpredictable length when administered as a continuous infusion .
Comparison with Other Neuromuscular Blocking Agents
The clinical profile of mivacurium chloride can be better understood when compared with other neuromuscular blocking agents commonly used in clinical practice.
Agent | Classification | Onset of Action | Clinical Duration | Recovery Characteristics | Special Considerations |
---|---|---|---|---|---|
Mivacurium | Nondepolarizing, benzylisoquinolinium | 2-3 minutes | 15-20 minutes | 14 minutes (5-95% recovery) | Metabolized by plasma cholinesterase |
Succinylcholine | Depolarizing | Faster than mivacurium | Shorter than mivacurium | - | Multiple side effects including malignant hyperthermia |
Atracurium | Nondepolarizing, benzylisoquinolinium | Similar to mivacurium | 2-3x longer than mivacurium | - | Undergoes Hofmann elimination |
Vecuronium | Nondepolarizing, aminosteroid | Similar to mivacurium | 2-3x longer than mivacurium | - | Primarily hepatic elimination |
Effect of Anesthetic Agents
The potency and duration of action of mivacurium are significantly influenced by concurrent anesthetic agents, as detailed in Table 4.
Anesthetic Agent | Effect on Mivacurium |
---|---|
Enflurane | 20-30% decrease in dosage required; 25-30% prolongation of duration |
Isoflurane | 20-30% decrease in dosage required; 25-30% prolongation of duration |
Halothane | 25-30% prolongation of duration |
Nitrous oxide-narcotic | Reference standard |
Special Populations
Elderly Patients
Studies have shown that the duration of action of mivacurium in elderly patients is generally comparable to that in younger adults . This is a notable characteristic as many neuromuscular blocking agents exhibit prolonged effects in elderly patients due to age-related changes in pharmacokinetics and pharmacodynamics.
Patients with Organ Dysfunction
The duration of neuromuscular blockade with mivacurium is significantly affected in patients with certain organ dysfunctions. In patients awaiting renal transplantation, the duration of action is prolonged by approximately 50% . More dramatically, in patients with hepatic dysfunction awaiting liver transplantation, the duration of block can be increased threefold . These prolongations are likely related to altered plasma cholinesterase activity or concentration in these patient populations.
Adverse Effects and Precautions
Plasma Cholinesterase Variations
Patients with reduced plasma cholinesterase activity may experience prolonged neuromuscular blockade with mivacurium . Those who are heterozygous for the atypical plasma cholinesterase gene may experience a 50% prolongation in the duration of action at a dose of 0.2 mg/kg . More significantly, patients homozygous for the atypical gene are extremely sensitive to mivacurium and demonstrate markedly prolonged blockade . Therefore, mivacurium is contraindicated in patients known to be homozygous for the atypical plasma cholinesterase gene and in those with acquired deficiencies of plasma cholinesterase .
Cardiovascular Effects
While the recommended intubating dose generally produces minimal hemodynamic effects, interpatient variability in susceptibility to histamine release is to be expected . Careful monitoring of cardiovascular parameters is advised, particularly in patients with preexisting cardiovascular disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume